molecular formula C17H19N5O3S B2496969 N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 888429-67-2

N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No. B2496969
CAS RN: 888429-67-2
M. Wt: 373.43
InChI Key: KJBLMRAVJYYRBC-UHFFFAOYSA-N
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Description

Research in organic and medicinal chemistry often focuses on the synthesis and characterization of novel compounds with potential biological activities. Compounds with complex structures, such as N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide, are of particular interest due to their potential as therapeutic agents.

Synthesis Analysis

The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules. For instance, the synthesis of analogs with pyrrolo[2,3-d]pyrimidine scaffolds involves concise multi-step sequences, demonstrating the complexity and precision required in organic synthesis (Gangjee et al., 2005).

Molecular Structure Analysis

The analysis of molecular structures is crucial for understanding the chemical behavior of compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often used. For example, the X-ray crystal structure of certain dual inhibitors provides insights into their binding modes and the importance of molecular geometry (Gangjee et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving complex organic molecules can lead to a wide range of products depending on the reaction conditions. Research has explored various reactions, such as the ring-opening of oxiranes with thioamide dianions, leading to stereochemically defined products with potential for further chemical transformations (Murai et al., 2005).

Scientific Research Applications

Antitumor and Antimicrobial Agents

  • Dual Inhibitors for Cancer Therapy : Compounds structurally similar to the query have been investigated for their potential as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating a significant interest in their application as antitumor agents (Gangjee et al., 2005). Such compounds have shown promising results in inhibiting the growth of human tumor cell lines, underlining their potential in cancer treatment.

  • Histone Deacetylase (HDAC) Inhibition : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an example of a molecule that selectively inhibits histone deacetylases (HDACs), important targets for cancer therapy. This molecule has entered clinical trials due to its significant antitumor activity and oral bioavailability (Zhou et al., 2008).

  • Antimicrobial Activity : Some derivatives have been synthesized with pronounced antimicrobial activity, highlighting the potential for these compounds in addressing bacterial infections (Bhuiyan et al., 2006).

Anti-inflammatory Agents

  • COX Inhibition and Analgesic Properties : Research into compounds derived from visnaginone and khellinone has shown that these molecules have significant anti-inflammatory and analgesic activities. They act as cyclooxygenase (COX) inhibitors, offering a potential pathway for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Synthesis and Chemical Properties

  • Synthetic Pathways : The synthesis of complex dihydropyrimidine derivatives often involves multi-step reactions that yield compounds with potential biological activities. These synthetic routes can provide valuable insights into the chemical properties and reactivity of such compounds, paving the way for the development of novel therapeutic agents (Kuznetsov & Chapyshev, 2007).

properties

IUPAC Name

N-[4-amino-6-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c18-14-13(19-15(24)11-6-2-1-3-7-11)16(25)21-17(20-14)26-10-12(23)22-8-4-5-9-22/h1-3,6-7H,4-5,8-10H2,(H,19,24)(H3,18,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBLMRAVJYYRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide

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